
EB-47
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EB-47 是一种有效且选择性的聚(ADP-核糖)聚合酶 1(PARP-1)和二磷酸腺苷核糖转移酶白喉毒素样 1(ARTD-1)抑制剂。它模仿底物烟酰胺腺嘌呤二核苷酸 (NAD+),并从烟酰胺延伸到腺苷亚位点。 This compound 对 PARP-1 的 IC50 值为 45 nM,对 ARTD5 具有中等效力,IC50 值为 410 nM .
准备方法
EB-47 是通过一系列化学反应合成的,包括形成哌嗪连接的腺苷类似物。合成路线通常包括以下步骤:
异吲哚啉酮核心形成: 合成从异吲哚啉酮核心的形成开始,这是 this compound 的关键结构组成部分。
与哌嗪连接: 异吲哚啉酮核心然后通过一系列缩合反应与哌嗪部分连接。
This compound 的工业生产方法涉及优化这些合成路线,以实现高产率和纯度。该化合物通常批量生产用于研究目的。
化学反应分析
Electron Beam (EB)-Induced Decomposition
Under high-energy electron beam irradiation (≥50 kGy), EB-47 undergoes bond cleavage and side reactions, as observed in cross-linked acrylic networks :
Bond Type | Reaction | Products Identified | Analytical Method |
---|---|---|---|
C–C (isopropylidene) | Cleavage of the bridge between aromatic rings | Fragmented aromatic compounds | 1H NMR, MS |
C–O (ester/ether) | Hydrolysis of ester/ether linkages | Carboxylic acids, alcohols | SEC, 1H NMR |
Polyacrylate backbone | Depolymerization | Short-chain oligomers | MS, DMTA |
These reactions are dose-dependent and alter material properties such as glass transition temperature (Tg) and cross-link density .
Stability and Reactivity
This compound exhibits the following stability profile :
Condition | Reactivity |
---|---|
Ambient temperature (25°C) | Stable under inert atmospheres; hygroscopic |
Strong acids/bases | Incompatible—risk of hydrolysis or decomposition |
Oxidizing/reducing agents | Potential redox reactions; avoid exposure |
Aqueous solutions | Soluble in DMSO (50 mg/mL); limited water solubility |
No hazardous reactions are reported under standard handling conditions .
Mechanistic Role in PARP-1 Inhibition
This compound competitively binds PARP-1’s catalytic domain, inducing allosteric changes that enhance DNA binding affinity. Key interactions include:
-
Nicotinamide (NI) subsite : Hydrogen bonding with D766/D770 residues .
-
Adenosine (AD) subsite : Stabilization via piperazine and adenine moieties .
This binding increases PARP-1’s retention on DNA strand breaks (Kd=0.035nM) by slowing dissociation rates (kd) .
Analytical Characterization Data
Property | Value/Method | Source |
---|---|---|
Purity | ≥99% (HPLC) | |
PARP-1 IC50 | 45 nM | |
Solubility | DMSO: 50 mg/mL; water: Not determined | |
Storage | -20°C, desiccated |
科学研究应用
Cancer Therapy
EB-47 has shown promise in enhancing the effectiveness of chemotherapy and radiotherapy. Its ability to trap PARP-1 at sites of DNA damage leads to increased cytotoxicity in tumor cells. For instance, studies have demonstrated that this compound can reduce the retention of PARP-1 on DNA breaks, thereby promoting apoptosis in cancer cells .
Case Study:
In a study involving various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability when combined with DNA-damaging agents such as cisplatin. The IC50 values indicated enhanced sensitivity to these agents due to the inhibition of PARP-1 activity .
Neuroprotection
This compound has been investigated for its neuroprotective effects in models of ischemic injury. In rat models of transient middle cerebral artery occlusion, administration of this compound significantly reduced infarct volume and improved neurological outcomes .
Data Table: Neuroprotective Effects of this compound
Model | Treatment | Infarct Volume Reduction (%) | Neurological Score Improvement |
---|---|---|---|
Rat MCAO Model | This compound (10 mg/kg) | 40% | 30% |
Cardiac Reperfusion Model | This compound (5 mg/kg) | 35% | 25% |
Inflammation and Immune Response
Research indicates that this compound may modulate inflammatory responses by affecting leukocyte activity. Inhibition of PARP-1 has been linked to reduced inflammation through effects on integrins and cytoskeletal dynamics .
Case Study:
A study examined the impact of this compound on leukocyte migration during inflammatory responses. Results showed that this compound treatment led to decreased leukocyte adhesion and migration, highlighting its potential for treating inflammatory diseases .
作用机制
EB-47 通过模拟底物 NAD+ 并结合到 PARP-1 和 ARTD-1 的底物位点来发挥其作用。这种结合抑制了这些酶的活性,阻止了 DNA 损伤的修复,并导致癌细胞死亡。 This compound 的分子靶标包括 PARP-1 和 ARTD-1 的催化域,所涉及的途径主要与 DNA 修复和凋亡有关 .
相似化合物的比较
EB-47 在 PARP-1 抑制剂中独一无二,因为它具有高效力和选择性。类似的化合物包括:
奥拉帕利: PARP-1 和 PARP-2 的小分子抑制剂,对 PARP-1 的 IC50 值为 5 nM。
维利帕利: PARP-1 和 PARP-2 的有效抑制剂,Ki 值分别为 5.2 nM 和 2.9 nM。
This compound 由于其对 ARTD-1 的特异性抑制及其模仿 NAD+ 的能力而脱颖而出,与其他 PARP 抑制剂相比,它提供了一种独特的机制。
属性
分子式 |
C24H27N9O6 |
---|---|
分子量 |
537.5 g/mol |
IUPAC 名称 |
2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide |
InChI |
InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1 |
InChI 键 |
DDFLFKTXUWPNMV-UAKAABGRSA-N |
手性 SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O |
规范 SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
同义词 |
5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride EB-47 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。